2-Aminoadenosine
Overview
Description
2-Aminoadenosine is a known analogue of adenosine that engages in three hydrogen bonds of the W-C type, adding considerable stability to the double helix . It is a nucleoside analog as an inhibitor or substrate of adenosine kinase from M. tuberculosis .
Synthesis Analysis
A series of N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides were synthesized from the versatile intermediate, O6-(benzotriazol-1-yl)-2-amino-2′,3′-O-isopropylideneinosine-5′-N-methylcarboxamide . Assays were performed in 5 and 10% of aprotic dipolar co-solvents, at 60°C, twelve units/ml cell lysate were added to 150 ml of a solution kept thermostatically at 60 °C .
Molecular Structure Analysis
2-Aminoadenosine belongs to the class of organic compounds known as purine 2’-deoxyribonucleosides. These are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2 .
Chemical Reactions Analysis
The chemical reactions of 2-Aminoadenosine are not well-documented .
Physical And Chemical Properties Analysis
2-Aminoadenosine has a molecular formula of C10H14N6O4 and a molecular weight of 282.26 . It appears as a white powder .
Scientific Research Applications
A3 Adenosine Receptor Agonists
2-Aminoadenosine derivatives have been synthesized and evaluated for their potential as A3 adenosine receptor agonists. These compounds show promise in terms of potency and receptor subtype selectivity, which could be beneficial for treating various conditions like inflammatory diseases, cancer, and cardiac ischemia .
mRNA Stability and Translation
The compound plays a role in the synthesis of functional 5′ cap-modified mRNAs. This is crucial because the 5′ cap regulates mRNA stability and translational activity, which are key factors in gene expression and the effectiveness of mRNA-based therapeutics .
RNA Therapeutics
By modifying the 5′ cap of mRNAs, 2-Aminoadenosine can enhance the stability and functionality of synthetic mRNAs. This has significant implications for the development of mRNA vaccines and gene therapies, as it can improve the delivery and expression of therapeutic genes .
Gene Transfer and Cell Reprogramming
Synthetic mRNAs with modified 5′ caps, including those utilizing 2-Aminoadenosine, are used in gene transfer and cell reprogramming. This application is particularly relevant in regenerative medicine and cell therapies, where efficient and safe gene delivery is crucial .
Bioconjugation Techniques
2-Aminoadenosine’s primary amino groups allow for the covalent bonding of molecules, which is a key step in bioconjugation techniques. This expands the chemical structure and functionality of mRNAs, enabling the creation of more effective RNA-based drugs .
Affinity Selection of Ribonucleoprotein Particles
Antisense oligoribonucleotide probes incorporating 2-Aminoadenosine can efficiently select ribonucleoprotein (RNP) particles. This application is important for studying RNA-protein interactions and can lead to the development of targeted RNA-based treatments .
Mechanism of Action
Target of Action
2-Aminoadenosine is an adenosine analog . .
Mode of Action
As an adenosine analog, it may interact with adenosine receptors and influence their activity . .
Biochemical Pathways
It’s been found that 2-Aminoadenosine can be deaminated by adenosine deaminase , which suggests it may be involved in the purine metabolism pathway.
Result of Action
As an adenosine analog, it may have similar effects to adenosine, which is known to act as a smooth muscle vasodilator and has been shown to inhibit cancer progression . .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346570 | |
Record name | 2-Aminoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoadenosine | |
CAS RN |
2096-10-8 | |
Record name | 2-Aminoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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